Dynorphin A (swine)

描述

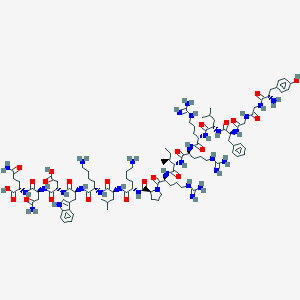

Dynorphin A (swine) is a 17-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin (also termed proenkephalin B) . It is processed via enzymatic cleavage at paired basic residues (e.g., Lys-Arg) by trypsin-like proteases and further modified by carboxypeptidases. Dynorphin A exhibits high affinity for the kappa opioid receptor (KOR), with moderate activity at mu (MOR) and delta (DOR) opioid receptors . Its N-terminal sequence (Tyr-Gly-Gly-Phe) is conserved among opioid peptides, but its extended C-terminal "address" sequence (e.g., Arg-Ile-Arg-Pro) confers KOR selectivity . Dynorphin A is implicated in pain modulation, stress responses, and neuropsychiatric disorders, though its dysregulation is associated with pathological states such as addiction and cognitive deficits .

属性

IUPAC Name |

5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNJYGMAUMANNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H155N31O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2147.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74913-18-1 | |

| Record name | Dynorphins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Source Material and Initial Processing

Porcine dynorphin A is predominantly isolated from the neurointermediate lobe of the pituitary gland and intestinal tissues. Fresh or frozen pituitary glands are homogenized in cold sodium acetate buffer (0.1 M, pH 6.5) using a Polytron homogenizer. The homogenate is subjected to differential centrifugation: initial low-speed centrifugation (1,500 × g, 15 min) removes cellular debris, followed by high-speed centrifugation (100,000 × g, 1 h) to separate soluble cytoplasmic components from membrane-bound fractions. The pellet, enriched in membrane-associated proteins, is resuspended in sodium acetate buffer containing 1% Triton X-100 to solubilize dynorphin-processing enzymes and peptide precursors.

Detergent-Mediated Extraction

Triton X-100 proves critical for extracting membrane-bound dynorphin A and its processing enzymes. Incubation of the membrane pellet in 1% Triton X-100 for 60 min at 4°C releases over 80% of enzymatic activity into the supernatant. This step achieves a 10-fold purification of dynorphin A-processing enzymes, such as the 65 kDa metalloprotease responsible for cleaving dynorphin A-17 into dynorphin A-8. Comparative studies show that alternative detergents (e.g., CHAPS, sodium deoxycholate) yield inferior recovery rates (<30%), underscoring Triton X-100’s efficacy.

Chromatographic Purification Techniques

Gel Filtration and Ion-Exchange Chromatography

Crude extracts are initially fractionated using gel permeation chromatography. Sephadex G-50 columns equilibrated with ammonium carbonate buffer (pH 8.7) separate high-molecular-weight contaminants from dynorphin A. Bio-Gel P-6/P-4 mixed-bed columns further resolve dynorphin A-17 (Mr ~2,148) from truncated forms like dynorphin-(1–13). Subsequent ion-exchange chromatography on CM-Sephadex (pH 11.0) exploits the peptide’s basic residues (Arg, Lys), eluting dynorphin A with a linear NaCl gradient.

High-Performance Liquid Chromatography (HPLC)

Enzymatic Processing and Precursor Cleavage

Role of Processing Enzymes

Dynorphin A is generated from its precursor, prodynorphin, via endoproteolytic cleavage at monobasic (Arg) and dibasic (Lys-Arg) sites. A membrane-associated metalloprotease (pI 5.8, Mr 65 kDa) purified from bovine pituitary catalyzes the cleavage of dynorphin A-17 into dynorphin A-8. Though bovine-derived, this enzyme’s homology to porcine isoforms suggests conserved mechanisms. Activity assays using synthetic dynorphin A-17 confirm cleavage at the Arg-Ile bond, yielding dynorphin A-8 and a non-opioid fragment.

Enzyme Inhibition and Stability

The dynorphin-processing enzyme is inhibited by metal chelators (EDTA, 1,10-phenanthroline) but unaffected by serine protease inhibitors (PMSF). Optimal activity occurs at pH 6.5–7.0, with stability enhanced by glycerol (10%) and dithiothreitol (0.05 mM).

Analytical Characterization and Validation

Amino Acid Sequencing and Mass Spectrometry

Edman degradation of porcine dynorphin A confirms the sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln . MALDI-TOF mass spectrometry validates the molecular mass (2148.3 Da), with minor impurities (<2%) attributable to oxidation products.

Bioactivity Assays

Dynorphin A’s opioid activity is quantified using the guinea pig ileum myenteric plexus assay. Synthetic dynorphin-(1–13) exhibits an IC50 of 0.3 nM, approximately 250-fold more potent than normorphine. Activity loss during purification is monitored to optimize yields.

Challenges and Optimization

Adsorption Losses

Dynorphin A’s high potency and low abundance necessitate nanomolar-scale handling to minimize adsorption losses. Silanized glassware and carrier proteins (e.g., bovine serum albumin) reduce peptide adherence.

Yield and Scalability

From 100 g of porcine pituitary melanotropin concentrate, the final yield of purified dynorphin A is ~400 pmol, highlighting the need for large-scale processing. Triton X-100 extraction and FPLC scaling improve throughput, yet cost remains prohibitive for industrial applications .

化学反应分析

反应类型: 强啡肽会经历各种生化反应,包括:

氧化: 涉及氧的添加或氢的去除,通常由酶介导。

还原: 涉及氢的添加或氧的去除,也是酶介导的。

常用试剂和条件:

氧化剂: 过氧化氢、氧气和各种氧化酶。

还原剂: 氢气、硼氢化钠和还原酶。

取代试剂: 各种亲核试剂和亲电试剂,取决于具体的取代反应.

主要产物: 从这些反应中形成的主要产物通常是具有改变的官能团的修饰强啡肽,这会影响它们在阿片受体上的结合亲和力和活性 .

科学研究应用

Neuroscience

Dynorphin A has been extensively studied for its neuroprotective properties and its role in neurodegenerative diseases. Research indicates that Dynorphin A can induce apoptosis in neurons through mechanisms involving caspase activation and mitochondrial dysfunction. For instance, a study demonstrated that Dynorphin A (1-17) triggers an apoptotic pathway in striatal neurons in vitro, suggesting its implications in neurodegenerative conditions like Huntington's disease .

Key Findings:

- Apoptosis Induction: Dynorphin A activates caspase-3, leading to neuronal death .

- Neurotransmission Modulation: It influences neurotransmitter release and synaptic plasticity via kappa-opioid receptors, affecting pain perception and emotional responses .

Pain Management

Dynorphin A's interaction with kappa-opioid receptors has made it a target for developing analgesics. Its potential to modulate pain pathways is being explored to create new treatments for chronic pain conditions.

Case Study:

- A study highlighted the efficacy of kappa-opioid receptor agonists in alleviating pain while minimizing the risk of addiction compared to traditional opioids.

Metabolic Regulation

Recent research has indicated that Dynorphin A plays a role in regulating metabolism and feeding behavior. It has been shown to influence body weight gain and food intake through its action on the hypothalamus.

Research Insights:

- Feeding Behavior Modulation: Dynorphin affects metabolic changes associated with different feeding regimens, suggesting its potential as a therapeutic target for obesity management .

- Energy Homeostasis: The absence of Dynorphin leads to uncoupling between energy intake and weight gain, indicating its critical role in maintaining energy balance .

Vascular Effects

Dynorphin A has been found to exert potent vasoconstrictor effects on cerebral arteries. This action is significant for understanding its role in regulating cerebral blood flow and could have implications for treating vascular-related disorders.

Experimental Evidence:

- Studies reveal that Dynorphin A induces sustained contraction of cerebral arteries, which is partly mediated by kappa-opioid receptors but also involves non-receptor mechanisms .

Data Table: Summary of Applications

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Neuroscience | Induces apoptosis in neurons; modulates neurotransmission | Neuroprotective therapies for neurodegenerative diseases |

| Pain Management | Acts as a kappa-opioid receptor agonist; potential analgesic properties | Development of non-addictive pain relief medications |

| Metabolic Regulation | Influences feeding behavior and energy homeostasis | Therapeutic target for obesity treatment |

| Vascular Effects | Causes vasoconstriction in cerebral arteries | Implications for cerebrovascular disorders |

作用机制

强啡肽主要通过激活κ-阿片受体发挥作用。强啡肽与该受体结合后,会触发一系列细胞内信号传导事件,最终导致疼痛感知、应激反应和情绪调节的调节。 κ-阿片受体与G蛋白偶联,G蛋白抑制腺苷酸环化酶活性,降低环腺苷酸水平,最终降低神经元的兴奋性 .

类似化合物:

脑啡肽: 另一类内源性阿片类肽,主要与δ-阿片受体结合。

β-内啡肽: 一种内源性阿片类肽,主要与μ-阿片受体结合。

新内啡肽: 源自与强啡肽相同的前体蛋白的肽,具有类似但不同的生物活性 .

强啡肽的独特性: 强啡肽在其对κ-阿片受体的亲和力高以及对疼痛调节、应激反应和情绪调节的强效作用方面独树一帜。 与主要靶向δ-和μ-阿片受体的脑啡肽和β-内啡肽不同,强啡肽主要通过κ-阿片受体发挥作用,这使其在生理和药理作用方面独树一帜 .

相似化合物的比较

Structural and Functional Comparisons

Table 1: Structural Features of Dynorphin A (Swine) and Related Peptides

| Peptide | Length (aa) | Sequence Features | Precursor | Key Cleavage Sites |

|---|---|---|---|---|

| Dynorphin A (swine) | 17 | YGGFMLRRIRPKLKWDNQK | Prodynorphin | Arg-6, Arg-7, Lys-14, Arg-17 |

| Dynorphin B (rimorphin) | 13 | YGGFMLRRVGRPV | Prodynorphin | Arg-13 (from Dyn B-29) |

| Dynorphin-32 | 32 | Contains Dyn A + Dyn B sequences | Prodynorphin | Unknown |

| α-Neoendorphin | 10 | YGGFLRKYPK | Prodynorphin | Lys-6, Arg-7 |

| β-Endorphin | 31 | YGGFMTSEKSQTPLVTLFKNAIIKNAYKKGE | Proopiomelanocortin | Lys-16, Arg-17 |

- Dynorphin B: Processed from Dyn B-29 ("leumorphin") via cleavage at Thr-Arg by a thiol protease, yielding the 13-residue peptide. Shares the N-terminal YGGF motif but lacks the extended C-terminal sequence of Dynorphin A, resulting in distinct receptor interaction dynamics .

- Dynorphin-32: A porcine pituitary peptide containing Dynorphin A and B sequences linked by Lys-Arg. Its dual opioid domains may enable synergistic receptor interactions .

- α/β-Neoendorphin: Shorter prodynorphin-derived peptides (10–18 aa) with high KOR affinity but reduced stability compared to Dynorphin A .

- β-Endorphin : A MOR-preferential peptide with the YGGF motif but divergent C-terminal residues, highlighting how sequence length and composition dictate receptor selectivity .

Table 2: Receptor Binding and Functional Profiles

*Values approximated from receptor competition assays .

Enzymatic Processing and Stability

- Dynorphin A: Cleaved by a novel thiol protease with pH 8.0 optimum, inhibited by Dynorphin A itself, suggesting autoregulatory feedback .

- Dynorphin B: Processed by the same enzyme but with distinct kinetics due to substrate sequence differences .

- β-Endorphin: Requires prohormone convertases (e.g., PC1/3) for maturation, contrasting with prodynorphin processing .

Pharmacological and Therapeutic Insights

- Synthetic Analogs: Cyclized Dynorphin A analogs (e.g., [Nα-BenzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]-dynorphin A-(1-11)NH₂) exhibit enhanced KOR affinity and metabolic stability, underscoring the importance of conformational constraint .

- Functional Antagonism: Dynorphin A-(1-13) retains full bioactivity despite truncation, while C-terminal modifications (e.g., Pro¹⁰ substitution) reduce efficacy, highlighting the address domain's role in receptor activation .

常见问题

Q. How can single-cell RNA sequencing advance understanding of Dynorphin A’s cell-type-specific expression?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。